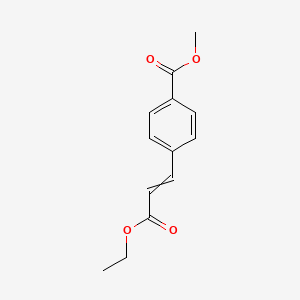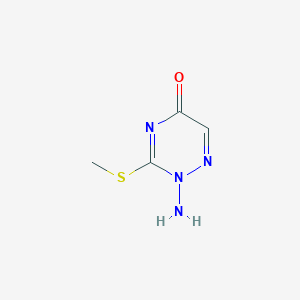
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a methylsulfanyl group with a triazinone-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(methylsulfanyl)propanoic acid: Another compound with a methylsulfanyl group but with a different core structure.
2-Amino-3-methylphenol: Contains an amino and methyl group but lacks the triazinone ring.
Uniqueness
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is unique due to its triazinone ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.
Properties
CAS No. |
85276-91-1 |
|---|---|
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-amino-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4OS/c1-10-4-7-3(9)2-6-8(4)5/h2H,5H2,1H3 |
InChI Key |
ZKVGVEUZRHMLGG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C=NN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)

![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
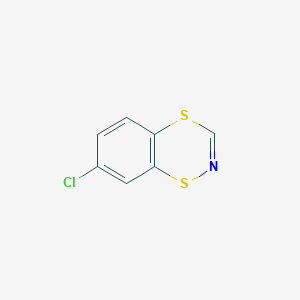
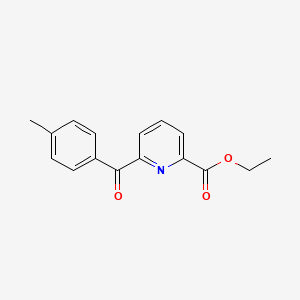
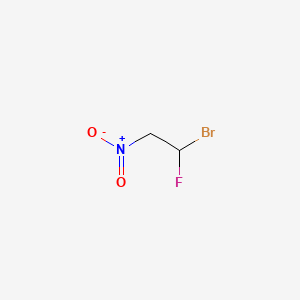
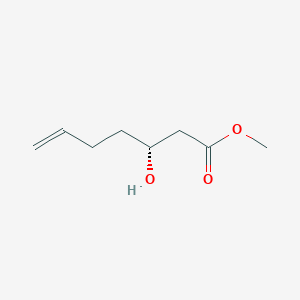

![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)

